

Physicochemical Properties of 9-Amino-N-acetylneuraminic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Amino-NeuAc

Cat. No.: B10862030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-N-acetylneuraminic acid (**9-Amino-NeuAc**) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The substitution of the hydroxyl group at the C9 position with an amino group introduces unique chemical properties and biological activities, making it a molecule of significant interest in glycobiology, cancer research, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of **9-Amino-NeuAc**, detailed experimental protocols for their determination, and a visualization of its key biological pathway.

Physicochemical Properties

The introduction of a primary amine at the C9 position significantly alters the chemical nature of the sialic acid backbone, influencing its charge, solubility, and stability. A summary of the known physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	$C_{11}H_{20}N_2O_8$	--INVALID-LINK--[1]
Molecular Weight	308.29 g/mol	--INVALID-LINK--[1]
CAS Number	153232-60-1	--INVALID-LINK--
Appearance	White to off-white crystalline powder (inferred from related compounds)	
Solubility	10 mM in DMSO	--INVALID-LINK--[1]
Expected to be soluble in water (inferred from amino acid and sugar properties)		
pKa	Not experimentally determined. Estimated to have at least two pKa values: one for the carboxylic acid (around 2-3) and one for the C9-amino group (around 9-10).	
Storage	Powder: -20°C for 3 years; 4°C for 2 years.	--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of **9-Amino-NeuAc** are provided below. These are adapted from standard methods for amino acids and sialic acid derivatives.

Determination of pKa by Titration

Principle: The pKa values of the carboxylic acid and the C9-amino group can be determined by monitoring the pH of a solution of **9-Amino-NeuAc** as it is titrated with a strong base (e.g., NaOH). The pKa is the pH at which the functional group is half-ionized.

Protocol:

- Sample Preparation: Prepare a 0.1 M solution of **9-Amino-NeuAc** in deionized water.
- Titration Setup: Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode.
- Acidification: Initially, acidify the solution to approximately pH 1.5 with 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.
- Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).
- Data Collection: Record the pH after each addition of NaOH.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid (pK_{a1}) will be the pH at the midpoint of the first equivalence point, and the pKa of the amino group (pK_{a2}) will be the pH at the midpoint of the second equivalence point.

Determination of Aqueous Solubility

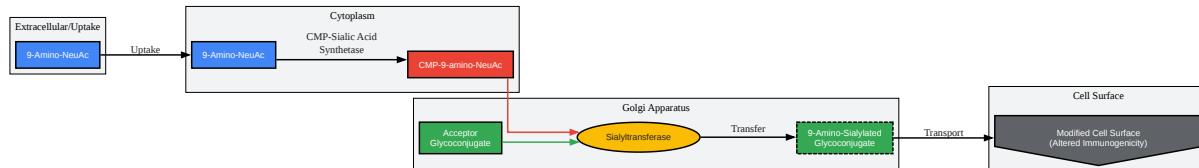
Principle: The equilibrium solubility is determined by measuring the concentration of **9-Amino-NeuAc** in a saturated aqueous solution.

Protocol:

- Sample Preparation: Add an excess amount of **9-Amino-NeuAc** powder to a known volume of deionized water in a sealed vial.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved **9-Amino-NeuAc** using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay like the thiobarbituric acid assay after appropriate derivatization.[\[2\]](#)
- Calculation: The solubility is expressed as mg/mL or mol/L.

Stability Assessment (pH and Temperature)

Principle: The stability of **9-Amino-NeuAc** is assessed by monitoring its degradation over time under different pH and temperature conditions. The stability of the related compound, N-acetylneurameric acid (Neu5Ac), has been extensively studied and provides a strong basis for this protocol.[3]


Protocol:

- Sample Preparation: Prepare solutions of **9-Amino-NeuAc** at a known concentration in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).
- Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C, and 60°C).
- Time Points: At various time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.
- Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of intact **9-Amino-NeuAc**.
- Data Analysis: Plot the concentration of **9-Amino-NeuAc** versus time for each condition. The degradation kinetics can be determined, and the half-life ($t_{1/2}$) can be calculated. Based on studies of Neu5Ac, **9-Amino-NeuAc** is expected to be most stable at neutral to slightly acidic pH and less stable at highly acidic or alkaline pH and elevated temperatures.

Biological Role and Pathway Visualization

A primary biological application of **9-Amino-NeuAc** is in the metabolic engineering of cell surface glycans. It serves as a substrate for CMP-sialic acid synthetase, which converts it into the activated sugar nucleotide, **CMP-9-amino-NeuAc**. This activated form can then be transferred by sialyltransferases onto glycoconjugates on the cell surface, thereby modifying the cell's immunogenic properties.

Metabolic Conversion and Cell Surface Incorporation of **9-Amino-NeuAc**

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **9-Amino-NeuAc** incorporation into cell surface glycans.

Conclusion

9-Amino-NeuAc is a valuable tool for researchers in glycobiology and drug development. Its unique physicochemical properties, stemming from the C9-amino group, allow for the specific modification of cell surfaces, which can be leveraged for therapeutic and diagnostic applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and similar sialic acid analogs, facilitating their further development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. immunomart.com [immunomart.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 9-Amino-N-acetylneurameric Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862030#physicochemical-properties-of-9-amino-neuac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com